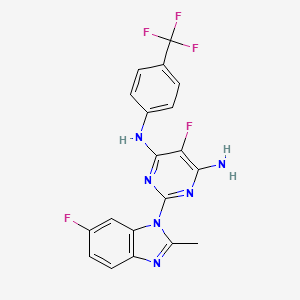

PTC596

Übersicht

Beschreibung

This compound is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole derivatives show a broad range of chemical and biological properties and have become an important synthon in the development of new drugs . They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Physical And Chemical Properties Analysis

This compound is a light yellow to brown powder or crystals . It has a molecular weight of 150.16 . It is highly soluble in water and other polar solvents .Wissenschaftliche Forschungsanwendungen

Tubulin-bindendes Mittel

PTC596 ist ein experimenteller niedermolekularer Tubulin-bindender Wirkstoff {svg_1}. Er bindet an der Colchicin-Bindungsstelle von Tubulin mit einzigartigen Schlüsselinteraktionen {svg_2}. Durch die Modulation der Mikrotubuli-Dynamik kann er die Lebensfähigkeit einer Zelle drastisch verändern, indem er den Zellzyklus stoppt, die Zellmigration hemmt oder den programmierten Zelltod oder die Apoptose auslöst {svg_3}.

Breitband-Antikrebsaktivität

This compound hat eine breitspektrige Antikrebsaktivität gezeigt {svg_4}. Er zeigte Wirksamkeit als Monotherapie und additive oder synergistische Wirksamkeit in Kombinationen in Mausmodellen von Leiomyosarkomen und Glioblastomen {svg_5}.

Behandlung von Leiomyosarkom

Die FDA hat this compound eine beschleunigte Zulassung und eine Orphan-Drug-Zulassung für die potenzielle Anwendung bei Patienten mit Leiomyosarkom erteilt {svg_6}. Derzeit wird er in einer klinischen Studie bei Erwachsenen mit Leiomyosarkom in Kombination mit Dacarbazin getestet {svg_7}.

Behandlung von Glioblastom

This compound zeigte Wirksamkeit in einem orthotopen Modell von Glioblastom unter Bedingungen, unter denen Temozolomid inaktiv war {svg_8}. Er erhielt auch eine Zulassung für seltene pädiatrische Erkrankungen und eine Orphan-Drug-Zulassung für die potenzielle Anwendung bei Patienten mit diffusem intrinsischem pontinem Gliom {svg_9}.

Hemmung des BMI-1-Proteins

This compound wurde ursprünglich aufgrund seiner Fähigkeit identifiziert, die Proliferation von Krebsstammzellen zu hemmen, die das B-Zell-spezifische Moloney-Murine-Leukämievirus-Insertions-Site-1 (BMI1)-Protein exprimieren {svg_10}.

Behandlung von Neuroblastom

This compound wurde als hochwirksame Verbindung identifiziert, die als Antikrebsmittel mit geringer Chemoresistenz in der Neuroblastomtherapie eingesetzt werden könnte {svg_11}. Er zeigte eine hohe zytotoxische Wirkung auf multiresistente (MDR) NB-Zellen {svg_12}.

Induktion von Ferroptose

This compound könnte durch die Hemmung von BMI-1 und die Auslösung von Ferroptose ein vielversprechender Ansatz zur Bekämpfung der Chemoresistenz sein {svg_13}. Er reduzierte die GSH-Spiegel signifikant, erhöhte die Peroxidproduktion, stimulierte die Lipidperoxidation und induzierte Ferroptose {svg_14}.

Überwindung der Multidrug-Resistenz

This compound und PRIMA-1 MET reduzierten die Expression von Epithel-Mesenchym-Übergangsproteinen deutlich und beschränkten das klonogene Potenzial und die Krebsstammeigenschaften von MDR-Zellen {svg_15}. Dies deutet darauf hin, dass this compound zur Überwindung der Multidrug-Resistenz in der Krebsbehandlung eingesetzt werden könnte {svg_16}.

Safety and Hazards

Eigenschaften

IUPAC Name |

5-fluoro-2-(6-fluoro-2-methylbenzimidazol-1-yl)-4-N-[4-(trifluoromethyl)phenyl]pyrimidine-4,6-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13F5N6/c1-9-26-13-7-4-11(20)8-14(13)30(9)18-28-16(25)15(21)17(29-18)27-12-5-2-10(3-6-12)19(22,23)24/h2-8H,1H3,(H3,25,27,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWLWOOPCEXYVBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(N1C3=NC(=C(C(=N3)NC4=CC=C(C=C4)C(F)(F)F)F)N)C=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13F5N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1610964-64-1 | |

| Record name | Unesbulin [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1610964641 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | UNESBULIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z4HZ70S62Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

Q1: What is the primary mechanism of action of PTC596?

A1: this compound is a small molecule that functions as a microtubule polymerization inhibitor. [] It directly binds to tubulin, disrupting the formation of microtubules, which are essential for cell division. [, ] This disruption leads to cell cycle arrest in the G2/M phase, preventing the cell from proceeding to mitosis. [, , , ]

Q2: What are the downstream effects of this compound treatment on cancer cells?

A2: this compound's inhibition of microtubule polymerization and subsequent G2/M arrest triggers several downstream effects in cancer cells:

- Apoptosis Induction: this compound induces apoptosis in various cancer cell lines, including multiple myeloma, acute myeloid leukemia, and diffuse intrinsic pontine glioma (DIPG). [, , , , , , , , ] This apoptotic effect is thought to be independent of p53 status. [, ]

- Downregulation of MCL1: this compound treatment consistently leads to a reduction in MCL1 protein levels, likely contributing to its pro-apoptotic effects. [, ]

- Sensitization to Ionizing Radiation: In DIPG cells, this compound sensitizes cells to ionizing radiation by impairing the kinetics of the DNA damage response. [, ] This suggests a potential benefit of combining this compound with radiotherapy.

Q3: Does this compound affect the tumor microenvironment?

A3: Studies in lung cancer models suggest that this compound treatment alters the tumor microenvironment. [] Using single-cell RNA sequencing, researchers observed a modulation of the tumor microenvironment landscape, including a decrease in the symbiotic interface between tumor cells and niche components like endothelial cells, fibroblasts, and immune cells. []

Q4: What is the preclinical evidence supporting the use of this compound in cancer treatment?

A4: Extensive preclinical data support the potential of this compound as an anticancer agent:

- In vitro efficacy: this compound demonstrates potent antiproliferative and cytotoxic activity against a wide range of cancer cell lines, including those derived from multiple myeloma, acute myeloid leukemia, mantle cell lymphoma, leiomyosarcoma, pancreatic ductal adenocarcinoma, neuroblastoma, medulloblastoma, and DIPG. [, , , , , , , , , , , ]

- In vivo efficacy: In vivo studies using xenograft and genetically engineered mouse models demonstrate that this compound can effectively inhibit tumor growth and prolong survival in various cancer types. [, , , , , , , , , ]

- Synergistic effects: this compound exhibits promising synergistic effects when combined with standard-of-care chemotherapies, including gemcitabine, nab-paclitaxel, and proteasome inhibitors. [, , , ] This synergistic activity highlights its potential for improving treatment outcomes in combination regimens.

Q5: What clinical trials have been conducted with this compound?

A5: this compound has been evaluated in several Phase 1 clinical trials in adult patients with advanced solid tumors and leiomyosarcoma. [, ] Additionally, Phase 1b trials have explored this compound in combination with dacarbazine for leiomyosarcoma and in children with newly diagnosed DIPG and high-grade gliomas. [, , ]

Q6: What are the main findings from the completed Phase 1 clinical trial of this compound as a single agent?

A6: The Phase 1 trial evaluating this compound as a monotherapy in patients with advanced solid tumors found that the drug was generally well-tolerated. [, ] The most common adverse events were mild to moderate gastrointestinal symptoms, and the recommended Phase 2 dose was established at 7 mg/kg administered twice weekly. []

Q7: What is the current status of this compound clinical development?

A7: Information on the current status of this compound's clinical development is best obtained from clinical trial registries like ClinicalTrials.gov and from updates provided by the developing company, PTC Therapeutics.

Q8: What are the known resistance mechanisms associated with this compound?

A8: Research on resistance mechanisms to this compound is ongoing. One study suggests that in multiple myeloma, BMI1 may not be an essential gene for tumor cell survival, and its downregulation might not be the primary driver of this compound's anti-myeloma activity. []

Q9: Are there any biomarkers that can predict response to this compound?

A9: While research on predictive biomarkers is ongoing, some studies have identified potential markers of response to this compound-based combination therapies:

- Elevated MN1 and MCL1 levels: In AML, patients with elevated MN1 gene expression and MCL1 protein levels showed sensitivity to the combination of this compound and the MCL1 inhibitor S63845. []

- Elevated BMI1 and MEK levels: Conversely, patients with elevated BMI1 gene expression and MEK protein levels were more responsive to the combination of this compound and the MEK inhibitor trametinib. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.